![molecular formula C14H15N3O3S B2543594 Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate CAS No. 946235-93-4](/img/structure/B2543594.png)
Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
“Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate” is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.35. It is related to the thiazole group of compounds .
Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole compounds, including “Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- TFPPC has been investigated for its antibacterial potential. Docking experiments revealed that it is more efficient against Staphylococcus aureus compared to Bacillus subtilis. This property makes it a candidate for further drug development .
- The unique structure of TFPPC suggests potential nonlinear optical behavior. Researchers have studied its second harmonic generation (SHG) capabilities using density functional theory (DFT) simulations. Understanding its NLO properties is crucial for applications in optoelectronics and photonics .
- TFPPC’s in-silico properties indicate that it is less harmful. Its drug-like characteristics make it an interesting compound for pharmaceutical research. Further studies could explore its potential as a drug candidate .
- The pharmacophore of TFPPC has gained prominence due to its anti-cancer properties. It suppresses the mitotic kinesin-5 protein, making it relevant for cancer research .
- TFPPC belongs to the dihydropyrimidine family, which has diverse therapeutic applications. These derivatives exhibit antifungal, antiproliferative, antitumor, antihypertensive, cardiotonic, and anti-inflammatory actions. Their fundamental role in nucleic acids (DNA and RNA) underscores their significance .
- Thiazole derivatives, including TFPPC, have been explored for their cytotoxic effects. A related compound demonstrated potent antitumor activity against prostate cancer cells. Investigating TFPPC’s cytotoxic potential could lead to novel cancer therapies .
Antibacterial Activity
Nonlinear Optical (NLO) Properties
Drug-Like Properties
Supramolecular Assemblies and Sensors
Dihydropyrimidine Derivatives
Cytotoxicity and Antitumor Activity
Future Directions
Thiazole derivatives, including “Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate”, continue to be a focus of research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with enhanced efficacy and reduced side effects .
properties
IUPAC Name |
methyl N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-3-5-10(6-4-9)15-12(18)7-11-8-21-13(16-11)17-14(19)20-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRMVMRFGJADNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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